molecular formula C14H14ClFO2 B3042962 2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran CAS No. 680579-99-1

2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran

Cat. No.: B3042962
CAS No.: 680579-99-1
M. Wt: 268.71 g/mol
InChI Key: HJKBOUJTDYKEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique chemical structure, which includes a tetrahydropyran ring and a prop-2-ynyl group substituted with a 3-chloro-4-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran typically involves the following steps:

    Formation of the Prop-2-ynyl Intermediate: The initial step involves the preparation of the prop-2-ynyl intermediate by reacting 3-chloro-4-fluorobenzyl chloride with propargyl alcohol under basic conditions.

    Cyclization: The prop-2-ynyl intermediate is then subjected to cyclization with tetrahydropyran in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran: shares structural similarities with other compounds containing tetrahydropyran rings and prop-2-ynyl groups.

    Curcumin Derivatives: Compounds like curcumin derivatives have been studied for their biological activities and can serve as a point of comparison.

Uniqueness

  • The presence of both chloro and fluoro substituents on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-(3-chloro-4-fluorophenyl)prop-2-ynoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFO2/c15-12-10-11(6-7-13(12)16)4-3-9-18-14-5-1-2-8-17-14/h6-7,10,14H,1-2,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKBOUJTDYKEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Reactant of Route 3
Reactant of Route 3
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Reactant of Route 4
Reactant of Route 4
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Reactant of Route 5
Reactant of Route 5
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran
Reactant of Route 6
Reactant of Route 6
2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.